molecular formula C8H16ClNO2 B575570 (R)-tert-Butyl (1-chloropropan-2-yl)carbamate CAS No. 193761-47-6

(R)-tert-Butyl (1-chloropropan-2-yl)carbamate

Cat. No.: B575570
CAS No.: 193761-47-6
M. Wt: 193.671
InChI Key: GVISABPNOIVVRK-ZCFIWIBFSA-N
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Description

(R)-tert-Butyl (1-chloropropan-2-yl)carbamate is an organic compound with a unique structure that includes a carbamate group

Preparation Methods

The synthesis of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate typically involves the reaction of 2-Methyl-2-propanol with [(2R)-1-chloro-2-propanyl]isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.

Chemical Reactions Analysis

(R)-tert-Butyl (1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.

    Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Scientific Research Applications

(R)-tert-Butyl (1-chloropropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

(R)-tert-Butyl (1-chloropropan-2-yl)carbamate can be compared with similar compounds, such as:

    2-Methyl-2-propanyl [(2R)-1-hydroxy-2-propanyl]carbamate: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.

    2-Methyl-2-propanyl [(2R)-1-chloro-2-butanyl]carbamate: The presence of a butanyl group instead of a propanyl group affects the compound’s physical and chemical properties.

    2-Methyl-2-propanyl [(2R)-1-chloro-2-phenyl]carbamate: The phenyl group introduces aromaticity, influencing the compound’s stability and reactivity.

Properties

CAS No.

193761-47-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.671

IUPAC Name

tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate

InChI

InChI=1S/C8H16ClNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1

InChI Key

GVISABPNOIVVRK-ZCFIWIBFSA-N

SMILES

CC(CCl)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (2-chloro-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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